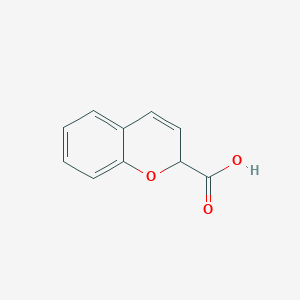
Benzopyran carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carboxylic acid can be achieved through several methods. One common approach is the Knoevenagel condensation reaction, where salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine . Another method involves the Pechmann condensation, which uses phenols and β-keto esters in the presence of acid catalysts like sulfuric acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-carboxylic acid often involves the use of green chemistry principles to minimize environmental impact. This includes using green solvents, catalysts, and energy-efficient processes. For example, the use of ionic liquids as catalysts in the Pechmann condensation has been explored to enhance reaction efficiency and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form coumarin derivatives with different functional groups.
Reduction: Reduction reactions can convert the lactone ring to a dihydro derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives, such as hydroxycoumarins, methoxycoumarins, and aminocoumarins, which have distinct biological and chemical properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also chelate metal ions, enhancing its biological activity . In medicinal applications, it may inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound, known for its fragrance and biological activities.
3-Carbethoxycoumarin: A derivative with an ethyl ester group, used in organic synthesis.
Trolox: A vitamin E derivative with potent antioxidant properties.
Uniqueness
2H-1-Benzopyran-2-carboxylic acid stands out due to its unique combination of a coumarin core with a carboxylic acid group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8O3 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,9H,(H,11,12) |
Clave InChI |
HMXJOWDZAJWLTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


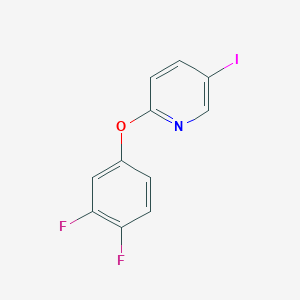

![1-(3-Bromo-thieno[2,3-c]pyridin-5-yl)-ethanone](/img/structure/B8395406.png)
![5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal](/img/structure/B8395408.png)
![(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)Oxoacetamide](/img/structure/B8395419.png)
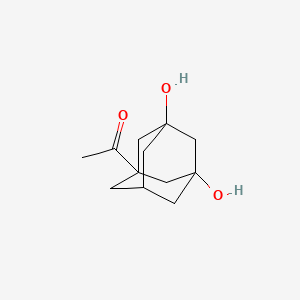
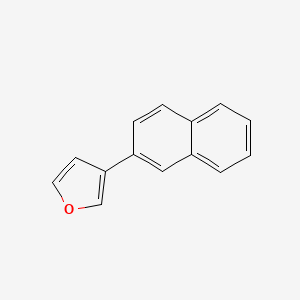

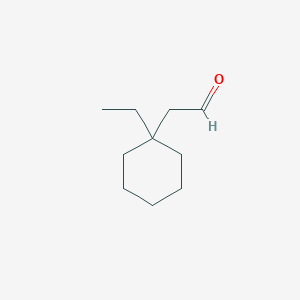
![2-Methyl-1,2,3,4-tetrahydropyrrolo[3,4-b]indole](/img/structure/B8395464.png)
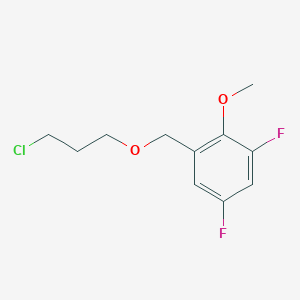
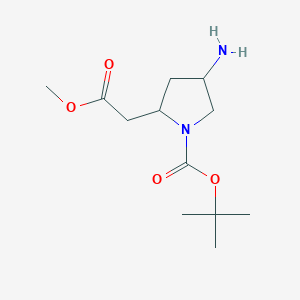
![2,4-Dichloro-6-[(isopropylsulfonyl)methyl]pyrimidine](/img/structure/B8395482.png)

